molecular formula C18H26N2S B1215340 Tandamine CAS No. 42408-80-0

Tandamine

Cat. No.: B1215340
CAS No.: 42408-80-0
M. Wt: 302.5 g/mol
InChI Key: BRPOADLGOFPKKJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tandamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reserpine, tetrabenazine, and tremorine . The major products formed from these reactions are typically analogs of this compound with slight modifications to its structure .

Properties

CAS No.

42408-80-0

Molecular Formula

C18H26N2S

Molecular Weight

302.5 g/mol

IUPAC Name

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

BRPOADLGOFPKKJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C

42408-80-0
58167-78-5

Related CAS

58167-78-5 (mono-hydrochloride)

Synonyms

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole
AY 23946
tandamine
tandamine hydrochloride, (+)-isomer
tandamine hydrochloride, (+-)-isomer
tandamine hydrochloride, (-)-isomer
tandamine monohydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

The corresponding hydrochloric acid addition salt of the title compound, 1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride, has m.p. 220°-222° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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